2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide
Description
This compound is a synthetic acetamide derivative containing a tetrazole-thioether moiety linked to a pyrimidine scaffold substituted with a 4-methylpiperidinyl group. The tetrazole group (1-methyl-1H-tetrazol-5-yl) confers metabolic stability and hydrogen-bonding capacity, while the pyrimidine core may enable interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N8OS/c1-10-3-5-22(6-4-10)12-7-11(15-9-16-12)17-13(23)8-24-14-18-19-20-21(14)2/h7,9-10H,3-6,8H2,1-2H3,(H,15,16,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYISEJCIFXEKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic molecule that incorporates both tetrazole and piperidine moieties. Its unique structure suggests potential biological activities that warrant exploration, particularly in pharmacology and medicinal chemistry.
Structural Overview
The compound can be dissected into its key components:
- Tetrazole Moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Pyrimidine Ring : Often associated with nucleic acid interactions and enzyme inhibition.
- Piperidine Group : Typically enhances bioavailability and receptor binding affinity.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tetrazole compounds demonstrated effectiveness against various bacterial strains, showing zones of inhibition comparable to standard antibiotics like ampicillin . This suggests that the tetrazole component in our compound may contribute similarly to its antimicrobial efficacy.
Anticancer Properties
Tetrazole derivatives have also been explored for their anticancer potential. Studies have shown that compounds containing tetrazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, pyrazole derivatives with similar structures have been tested against breast cancer cell lines, revealing notable cytotoxic effects . The specific interactions of the tetrazole moiety with cellular targets may play a crucial role in mediating these effects.
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The pyrimidine portion may interact with kinases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : The piperidine group can enhance binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Antimicrobial Action : The tetrazole ring may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, a related tetrazole compound was evaluated for its anticancer effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and necrosis being observed . This reinforces the hypothesis that this compound may exhibit similar or enhanced anticancer properties due to its structural composition.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole and piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of the tetrazole group is believed to enhance the antimicrobial efficacy compared to traditional agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-Tetrazole | C. albicans | 8 µg/mL |
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Similar compounds have been studied for their ability to inhibit mTOR (mammalian target of rapamycin), a critical pathway in cancer cell proliferation. Inhibitors targeting this pathway have shown promise in treating various cancers, including renal cell carcinoma and breast cancer.
Case Study: mTOR Inhibition
A study demonstrated that derivatives with the tetrazole moiety exhibited enhanced potency against mTOR compared to their non-tetrazole counterparts. This suggests that the introduction of the tetrazole group may improve the therapeutic index of anticancer agents by enhancing their selectivity and potency against tumor cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of CSNK2 (casein kinase 2), which is implicated in various cellular processes including cell growth and proliferation.
Table 2: Enzyme Inhibition Data
Material Science Applications
In addition to its biological applications, this compound may also find utility in material science, particularly in developing new polymers or coatings. The unique properties imparted by the tetrazole and piperidine groups can enhance the thermal stability and mechanical strength of materials.
Synthesis and Characterization
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 4-hydroxy-1-(6-methylpyridin-2-yl)piperidine under controlled conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes several compounds with overlapping functional groups or scaffolds, though none are direct analogs. Key comparisons are outlined below:
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (Compound 41)
- Structural Similarities : Shares the acetamide backbone and a heterocyclic system (thiazole vs. pyrimidine in the target compound).
- Differences :
- Replaces the tetrazole-thioether group with a pyrazole-thiazole system.
- Lacks the 4-methylpiperidinyl substitution on the pyrimidine ring.
N-(5-Methyl-1,3-Thiazol-2-yl)-4-(Oxolan-2-ylmethoxy)Benzamide (CAS 749906-14-7)
- Structural Similarities : Contains a thiazole ring and an acetamide-like benzamide group.
- Differences :
- Substitutes the tetrazole-thioether with a tetrahydrofuran (oxolane) methoxy group.
- The thiazole is directly linked to the benzamide, unlike the pyrimidine scaffold in the target compound.
- Functional Implications : The oxolane group may enhance solubility but reduce metabolic stability compared to the tetrazole-thioether .
1-(2,5-Dichlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxylic Acid (CAS 338398-22-4)
- Structural Similarities : Features a triazole ring, analogous to the tetrazole in the target compound.
- Differences :
- Replaces the pyrimidine scaffold with a dichlorophenyl group.
- Lacks the thioether linkage and 4-methylpiperidinyl substituent.
- Potential Applications: Triazole-carboxylic acids are often explored as antifungal agents, but this compound’s dichlorophenyl group may confer distinct toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
